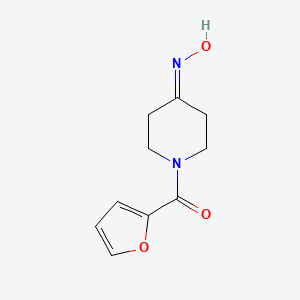

1-(2-Furoyl)piperidin-4-one oxime

Description

1-(2-Furoyl)piperidin-4-one oxime is a heterocyclic compound featuring a piperidin-4-one core substituted with a 2-furoyl group and an oxime moiety. The piperidin-4-one scaffold is structurally versatile due to its carbonyl and amine functionalities, enabling diverse chemical modifications for pharmaceutical applications .

Properties

IUPAC Name |

furan-2-yl-(4-hydroxyiminopiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQFXTZMGLKXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-furoyl)piperidin-4-one oxime typically involves the reaction of 1-(2-furoyl)piperidin-4-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Furoyl)piperidin-4-one oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxime-N-oxide derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Furoyl)piperidin-4-one oxime has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)piperidin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-Methoxybenzoyl)piperidin-4-one Oxime

- Structural Features: The methoxybenzoyl group enhances electron density on the aromatic ring, increasing nucleophilicity. The oxime group allows tautomerization between keto and enol forms, diversifying reactivity .

- Biological Activity: Not explicitly reported, but electronic effects from the methoxy group could enhance interactions with enzymes or receptors compared to the furoyl derivative.

Vanillin-Derived Piperidin-4-one Oxime Esters

- Structural Features : Substituted with phenyl ester groups (e.g., 4-nitrophenyl or 4-chlorophenyl) on the oxime core. These substituents significantly enhance antioxidant and antimicrobial activities .

- Key Findings :

- Antioxidant activity (IC₅₀ values): 4-Nitrophenyl ester derivatives showed superior radical scavenging compared to chloro-substituted analogs .

- Antimicrobial activity: Phenyl ester groups improved efficacy against Staphylococcus aureus and Escherichia coli due to increased lipophilicity and membrane penetration .

- Comparison with Furoyl Derivative : The 2-furoyl group may offer intermediate lipophilicity between phenyl esters and smaller substituents, balancing solubility and bioavailability.

1-(4-Methylbenzyl)piperidin-4-one O-(6-Chloropyridin-3-yl)methyl Oxime

- Structural Features: Nonplanar conformation with an 86.1° dihedral angle between pyridine and benzene rings. The chair conformation of the piperidine ring and chloropyridinyl group enhance antifungal activity .

- Biological Activity : Broad-spectrum antifungal activity at 1×10⁻⁴ concentration, attributed to the chloropyridinyl group’s electrophilic character .

- Comparison with Furoyl Derivative : The furoyl group’s furan ring may engage in π-π stacking or hydrogen bonding distinct from chloropyridinyl interactions.

1-(2-Bromobenzyl)piperidin-4-one Oxime

- Physicochemical Properties : Higher molar mass and halogenated structure may enhance stability but reduce solubility compared to the furoyl analog.

Biological Activity

1-(2-Furoyl)piperidin-4-one oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure

This compound can be represented structurally as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2-furoyl)piperidin-4-one with hydroxylamine hydrochloride under acidic conditions. This method yields the oxime derivative, which can be purified through recrystallization.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidin-4-one, including this compound, exhibit notable antimicrobial activity. A study evaluated the antimicrobial efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The MIC values for these compounds ranged from 125 to 500 µg/mL , showcasing their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly cholinesterases. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance inhibitory potency against butyrylcholinesterase (BChE). For instance, certain derivatives exhibited IC50 values below 5 µM , indicating strong enzyme inhibition .

Study on Antimicrobial Properties

In a comparative study, various piperidine derivatives were synthesized and tested for their antimicrobial properties. The results highlighted that compounds with a furoyl substituent displayed superior activity against Gram-positive bacteria compared to their non-furoyl counterparts. This suggests that the furoyl group may play a crucial role in enhancing biological activity .

Enzyme Activity Analysis

A detailed analysis of enzyme inhibition was conducted using this compound. The compound's efficacy was compared with known inhibitors, revealing that it could effectively inhibit BChE at low concentrations. This finding supports its potential application in treating conditions related to cholinergic dysfunction .

Data Tables

| Compound Name | MIC (µg/mL) | Target Bacteria | Inhibitory Activity |

|---|---|---|---|

| This compound | 125 - 500 | Staphylococcus aureus | Significant |

| 250 - 1000 | Escherichia coli | Moderate | |

| <5 | Butyrylcholinesterase | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.